

Preclinical Pharmacology of Latanoprostene Bunod: A Technical Guide

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Compound of Interest

Compound Name: *Latanoprostene Bunod*

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Abstract

Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering agent approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, functioning as a nitric oxide (NO)-donating prostaglandin F_{2α} analog.[3][4] Preclinical studies have extensively characterized its unique mechanism of action, pharmacokinetics, and pharmacodynamics, demonstrating a greater IOP-lowering effect than its constituent active metabolite, latanoprost acid, alone. This technical guide provides an in-depth overview of the preclinical pharmacology of **Latanoprostene Bunod**, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways and experimental designs.

Mechanism of Action

Latanoprostene bunod is a prodrug that, upon topical ocular administration, is rapidly hydrolyzed by corneal esterases into two active moieties: latanoprost acid and butanediol mononitrate.[3] These two metabolites lower IOP through a dual mechanism of action that targets both the uveoscleral and trabecular meshwork outflow pathways.

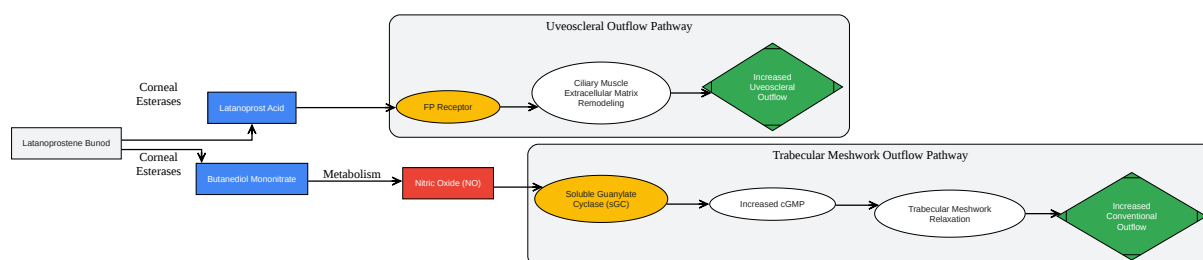
- **Latanoprost Acid:** As a selective prostaglandin F_{2α} (FP) receptor agonist, latanoprost acid increases the uveoscleral outflow of aqueous humor. This is achieved by remodeling the extracellular matrix of the ciliary muscle.

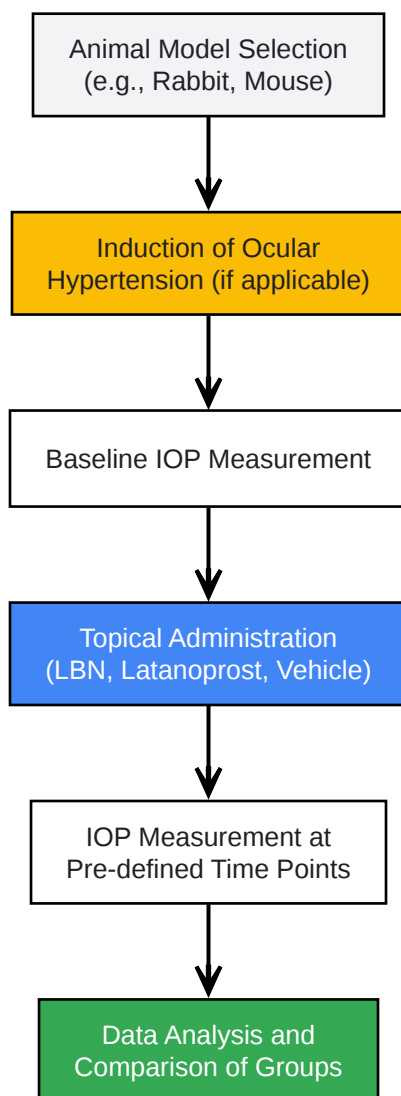
- Butanediol Mononitrate: This moiety is further metabolized to release nitric oxide (NO). NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP induces the relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing the conventional outflow of aqueous humor.

This dual mechanism of action provides a comprehensive approach to lowering intraocular pressure.

Signaling Pathways

The distinct signaling pathways of the two active metabolites of **Latanoprostene Bunod** are depicted below.





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References

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